molecular formula C59H86O23 B12376991 Condurango glycoside E0

Condurango glycoside E0

Cat. No.: B12376991
M. Wt: 1163.3 g/mol
InChI Key: XNQFXLGYRMHPNA-FZFXVWQOSA-N
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Description

Condurango glycoside E0 is a glycoside compound isolated from the plant Marsdenia cundurango, which belongs to the Apocynaceae family . This compound has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Condurango glycoside E0 is typically isolated from the natural source Marsdenia cundurango. The isolation process involves extraction and purification techniques to obtain the glycoside in its pure form

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Marsdenia cundurango plants. The process includes harvesting the plant material, followed by solvent extraction, filtration, and purification steps to isolate the glycoside . The purified compound is then subjected to quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Condurango glycoside E0 undergoes various chemical reactions, including:

    Oxidation: The glycoside can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the glycoside structure, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at specific functional groups within the glycoside molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glycoside derivatives, while reduction can produce reduced glycoside forms.

Scientific Research Applications

Condurango glycoside E0 has a wide range of applications in scientific research, including:

Properties

Molecular Formula

C59H86O23

Molecular Weight

1163.3 g/mol

IUPAC Name

[(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-acetyl-12-acetyloxy-8,14-dihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C59H86O23/c1-28(61)36-20-23-59(69)57(36,7)53(76-32(5)62)51(79-40(63)17-16-33-14-12-11-13-15-33)52-56(6)21-19-35(24-34(56)18-22-58(52,59)68)77-41-25-37(70-8)47(29(2)73-41)80-42-26-38(71-9)48(30(3)74-42)81-55-46(67)50(72-10)49(31(4)75-55)82-54-45(66)44(65)43(64)39(27-60)78-54/h11-18,29-31,35-39,41-55,60,64-69H,19-27H2,1-10H3/b17-16+/t29-,30-,31-,35+,36-,37+,38-,39-,41+,42+,43-,44+,45-,46-,47-,48-,49-,50+,51+,52-,53-,54+,55+,56+,57-,58+,59-/m1/s1

InChI Key

XNQFXLGYRMHPNA-FZFXVWQOSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4[C@@H]([C@H]([C@]5([C@H](CC[C@@]5([C@@]4(CC=C3C2)O)O)C(=O)C)C)OC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)C)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC)O)OC

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4C(C(C5(C(CCC5(C4(CC=C3C2)O)O)C(=O)C)C)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)C)OC)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC)O)OC

Origin of Product

United States

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